4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide
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Description
4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Methodology Development
Research often explores the synthesis and characterization of complex chemical entities, including quinoline derivatives and their applications. For example, studies on the synthesis of quinoline derivatives highlight methodologies that could be relevant for synthesizing or modifying the compound . Such methodologies may involve palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions or Pummerer-type reactions, providing valuable insights into synthetic strategies that could be applicable to the compound of interest (Bacchi et al., 2005) (Toda et al., 1999).
Pharmacological Studies
Compounds with a quinoline backbone, similar to the one mentioned, are often studied for their pharmacological properties. For instance, derivatives of quinoline have been evaluated for their antimicrobial, antifungal, and antitubercular activities. These studies can provide a foundation for investigating the biological activities of the compound , potentially leading to the development of new therapeutic agents (Desai et al., 2011).
properties
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c24-18-16-9-8-13(20(25)22-12-14-5-4-10-29-14)11-17(16)23-21(26)19(18)30(27,28)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,22,25)(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJIEMRIKRBRNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.